REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[C:3](=[CH:4][CH:5]=[C:6]([OH:10])[CH:7]=2)[O:2]1.[Br:11]Br>C(O)(=O)C>[Br:11][C:5]1[CH:4]=[C:3]2[O:2][CH2:1][O:9][C:8]2=[CH:7][C:6]=1[OH:10]
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Name
|
|
Quantity
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25 g
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Type
|
reactant
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Smiles
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C1OC2=CC=C(C=C2O1)O
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
145 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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the temperature of the reaction medium being maintained at between 15° and 25° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
The expected product precipitates
|
Type
|
WASH
|
Details
|
it is washed with water until the solvent
|
Type
|
CUSTOM
|
Details
|
has been removed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After being dried under vacuum in the presence of potassium hydroxide, it
|
Type
|
CUSTOM
|
Details
|
is recrystallized from a petroleum ether/ethyl acetate mixture or from cyclohexane
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C2C(=C1)OCO2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |